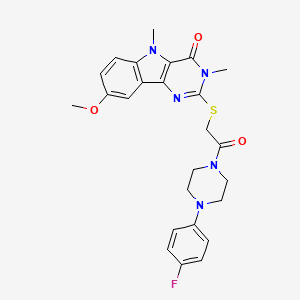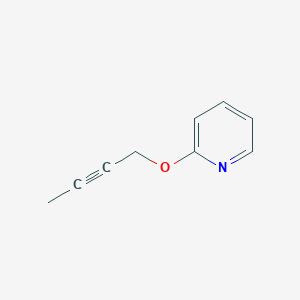
2-(But-2-yn-1-yloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-2-yn-1-yloxy)pyridine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a but-2-yn-1-yloxy group
Mechanism of Action
Target of Action
Related compounds have been found to inhibit the enzyme aromatase (cyp19a1), which is crucial in the biosynthesis of estrogens .
Mode of Action
The mode of action of 2-(But-2-yn-1-yloxy)pyridine involves a gold-catalyzed rearrangement process . The proposed mechanism involves intramolecular cyclization product formation derived from 5-exo-dig and 6-exo-dig addition of the nitrogen for 2-propargyloxypyridine and 2-(but-3-yn-1-yloxy)pyridine, respectively .
Biochemical Pathways
The compound is involved in the synthesis of n-alkenyl 2-pyridonyl amines via a gold-catalyzed rearrangement . This process involves the production of pyridinium salts, followed by a rearrangement reaction through the nucleophilic addition phenomenon .
Pharmacokinetics
The compound is known to be involved in a gold-catalyzed rearrangement process, which may influence its bioavailability .
Result of Action
The compound is involved in the synthesis of n-alkenyl 2-pyridonyl amines, which can be obtained in moderate to excellent yields using this method .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of a gold catalyst and methanesulfonic acid, as well as the pH of the medium . The rearrangement reaction of the compound occurs in a weakly basic medium (5% aq. Na2CO3) to form N-alkenyl pyridonyl alcohols .
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes and proteins
Cellular Effects
Studies on similar pyridine derivatives suggest that they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-(But-2-yn-1-yloxy)pyridine at different dosages in animal models have not been reported. Future studies could explore this aspect, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-2-yn-1-yloxy)pyridine can be achieved through a gold(I)-catalyzed rearrangement of 2-propargyloxypyridine under acidic conditions . The initial step involves a cyclization reaction to produce pyridinium salts, followed by a rearrangement through nucleophilic addition. This method is efficient and yields high conversion rates.
Industrial Production Methods: Industrial production of this compound typically involves similar catalytic processes, utilizing gold catalysts and acidic conditions to ensure high yield and purity. The use of green solvents like PEG-400 has been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-(But-2-yn-1-yloxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the but-2-yn-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Produces pyridine derivatives with oxidized side chains.
Reduction: Results in the formation of reduced pyridine derivatives.
Substitution: Yields various substituted pyridine compounds depending on the nucleophile used.
Scientific Research Applications
2-(But-2-yn-1-yloxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
2-Propargyloxypyridine: Similar in structure but with a propargyloxy group instead of a but-2-yn-1-yloxy group.
2-(But-3-yn-1-yloxy)pyridine: Another closely related compound with a different alkyne substitution pattern.
Uniqueness: 2-(But-2-yn-1-yloxy)pyridine is unique due to its specific alkyne substitution, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
2-but-2-ynoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-3-8-11-9-6-4-5-7-10-9/h4-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAFJDOAAXPHPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
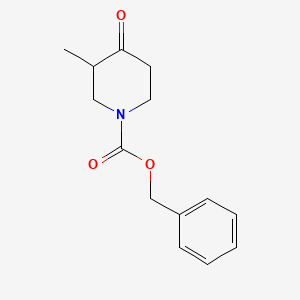
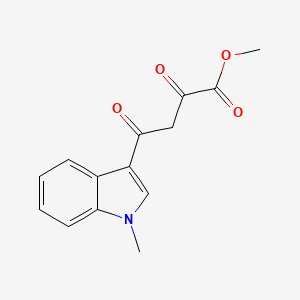
![2-Chloro-N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propanamide](/img/structure/B2377688.png)
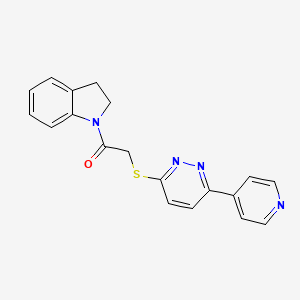
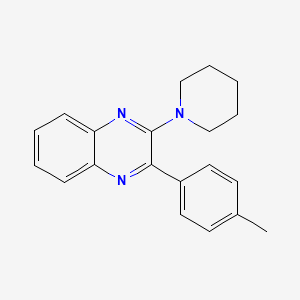
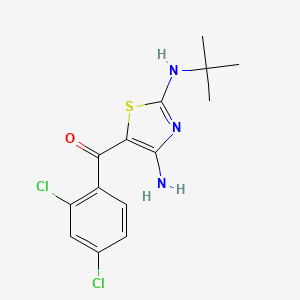
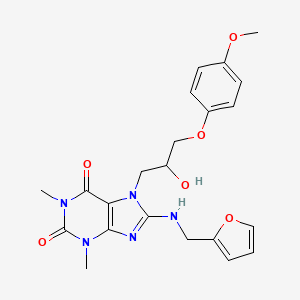

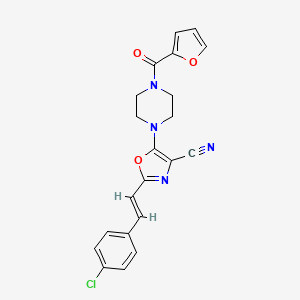
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2377699.png)


![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2377704.png)
